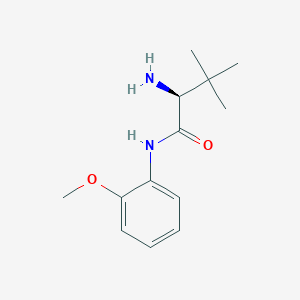
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) is a chemical compound with a complex structure It is characterized by the presence of an amino group, a methoxyphenyl group, and a dimethyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenylamine and 3,3-dimethylbutanoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The industrial methods aim to optimize yield and minimize waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide
- 2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide
Uniqueness
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) is unique due to its specific structural features, such as the combination of the amino, methoxyphenyl, and dimethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
171764-16-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11(14)12(16)15-9-7-5-6-8-10(9)17-4/h5-8,11H,14H2,1-4H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
XHIMPUVOYBUXDW-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=CC=C1OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















